Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a butyrate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the esterification of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(4-fluoro-3-methylphenyl)-4-hydroxybutyrate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the ester group play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate
- Ethyl 4-(4-bromo-3-methylphenyl)-4-oxobutyrate
- Ethyl 4-(4-methyl-3-methylphenyl)-4-oxobutyrate
Uniqueness
Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCSMNIIZRHFAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645593 |
Source
|
Record name | Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-61-9 |
Source
|
Record name | Ethyl 4-fluoro-3-methyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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